molecular formula C20H39IO2 B12983415 20-Iodoicosanoic acid

20-Iodoicosanoic acid

Cat. No.: B12983415
M. Wt: 438.4 g/mol
InChI Key: FYDVAWIBZQEONF-UHFFFAOYSA-N
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Description

20-Iodoicosanoic acid (C20H39IO2) is a saturated 20-carbon fatty acid with an iodine atom substituted at the terminal (ω) carbon. This modification imparts unique physicochemical properties, including increased molecular weight (~456.5 g/mol) and enhanced lipophilicity compared to unsubstituted fatty acids.

Properties

Molecular Formula

C20H39IO2

Molecular Weight

438.4 g/mol

IUPAC Name

20-iodoicosanoic acid

InChI

InChI=1S/C20H39IO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1-19H2,(H,22,23)

InChI Key

FYDVAWIBZQEONF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCC(=O)O)CCCCCCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Iodoicosanoic acid typically involves the iodination of icosanoic acid. One common method is the ipso-iododecarboxylation of icosanoic acid using a reagent such as N-iodosuccinimide (NIS) in the presence of a palladium catalyst. This reaction is efficient and can be scaled up to gram-scale production .

Industrial Production Methods

Industrial production of 20-Iodoicosanoic acid may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

20-Iodoicosanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Substitution: Formation of azidoicosanoic acid or thiocyanatoicosanoic acid.

    Oxidation: Formation of icosanoic acid derivatives like icosanoic acid chloride.

    Reduction: Formation of icosanol or icosanal.

Scientific Research Applications

20-Iodoicosanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a radiolabeled compound in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 20-Iodoicosanoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Eicosanoic Acid (Arachidic Acid)

  • Molecular Weight : 312.53 g/mol.
  • Key Differences :
    • Substituent : Lacks the iodine atom, resulting in lower molecular weight and reduced steric bulk.
    • Physical Properties : Higher melting point (75–77°C) due to stronger van der Waals interactions.
    • Applications : Used in surfactants, lubricants, and lipid bilayer studies.

20-Hydroxyicosanoic Acid

  • Structure : C20H40O3, with a hydroxyl group at the terminal carbon.
  • Molecular Weight : 328.537 g/mol.
  • Key Differences :
    • Substituent : Hydroxyl group increases polarity, enhancing solubility in aqueous media compared to the iodinated analog.
    • Biological Role : Involved in oxidative stress response and lipid signaling.
    • Applications : Biochemical research, particularly in studying ω-hydroxylation pathways.

Eicosenoic Acid (20:1n9 or 20:1n11)

  • Structure: C20H38O2, monounsaturated with a double bond at the n-9 or n-11 position.
  • Molecular Weight : ~310.5 g/mol.
  • Key Differences :
    • Unsaturation : Double bond lowers melting point and increases fluidity.
    • Biological Relevance : Associated with cancer risk modulation and lipid metabolism.
    • Applications : Nutritional supplements and cosmetic formulations.

2-Hydroxyeicosanoic Acid

  • Structure : C20H40O3, hydroxyl group at the α-carbon (C2).
  • Molecular Weight : 328.5 g/mol.
  • Key Differences :
    • Substituent Position : Hydroxyl at C2 disrupts packing efficiency, reducing melting point compared to terminal-substituted analogs.
    • Bioactivity : Exhibits anti-inflammatory, neuroprotective, and anticancer properties.

20-Hydroxyeicosatetraenoic Acid (20-HETE)

  • Structure : C20H32O3, polyunsaturated with four double bonds and a terminal hydroxyl group.
  • Molecular Weight : 320.47 g/mol.
  • Key Differences: Unsaturation and Reactivity: Four double bonds increase susceptibility to oxidation and participation in eicosanoid signaling. Biological Role: Regulates vascular tone and renal function.

Comparative Data Table

Compound Substituent Position Molecular Weight (g/mol) Melting Point (°C) Key Applications
20-Iodoicosanoic Acid Iodine C20 ~456.5 N/A Organic synthesis, medical imaging
Eicosanoic Acid None 312.53 75–77 Surfactants, lipid studies
20-Hydroxyicosanoic Acid Hydroxyl C20 328.537 N/A Oxidative stress research
Eicosenoic Acid Double bond n-9/n-11 ~310.5 <30 Nutrition, cosmetics
2-Hydroxyeicosanoic Acid Hydroxyl C2 328.5 N/A Anti-inflammatory agents
20-Hydroxyeicosatetraenoic Acid Hydroxyl, 4 double bonds C20 320.47 N/A Vascular regulation

Key Findings and Implications

Substituent Effects: Iodine: Enhances molecular weight and lipophilicity, making 20-iodoicosanoic acid suitable for applications requiring heavy atoms (e.g., X-ray crystallography). Hydroxyl: Increases polarity and solubility, favoring biological interactions (e.g., enzyme binding). Unsaturation: Lowers melting points and introduces fluidity, critical in membrane lipid studies.

Biological vs. Synthetic Utility: 20-Iodoicosanoic acid’s iodine atom enables unique reactivity (e.g., nucleophilic substitution), whereas hydroxy and unsaturated analogs are more relevant in metabolic pathways.

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